molecular formula C13H17ClN2O3 B11151608 2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11151608
M. Wt: 284.74 g/mol
InChI Key: RWISINIMZVFHEP-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a chloro group and a 3-[(2-methoxyethyl)amino]-3-oxopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-[(2-methoxyethyl)amino]-3-oxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, can facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}benzamide
  • 2-chloro-N-{3-[(2-ethoxyethyl)amino]-3-oxopropyl}benzamide
  • 2-chloro-N-{3-[(2-methylamino)ethyl]-3-oxopropyl}benzamide

Uniqueness

2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased solubility or enhanced binding affinity to certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

2-chloro-N-[3-(2-methoxyethylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C13H17ClN2O3/c1-19-9-8-15-12(17)6-7-16-13(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,17)(H,16,18)

InChI Key

RWISINIMZVFHEP-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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